Technical Guide: Chemical Properties & Applications of 2-Methyl-d3-propane-3,3,3-d3-thioamide
Technical Guide: Chemical Properties & Applications of 2-Methyl-d3-propane-3,3,3-d3-thioamide
[1]
Executive Summary
2-Methyl-d3-propane-3,3,3-d3-thioamide (referred to herein as Isobutyrothioamide-d6 ) is a high-value stable isotope-labeled building block used primarily in Drug Metabolism and Pharmacokinetics (DMPK) studies. Structurally, it is the thio-analog of isobutyramide where both terminal methyl groups are fully deuterated (
This guide details the physicochemical properties, synthesis pathways, and critical application of this molecule as a metabolic probe.[1] By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , researchers utilize this compound to block specific metabolic "soft spots" (methyl hydroxylation), thereby elucidating clearance mechanisms and identifying toxic metabolites in thioamide-containing drug candidates.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
Structural Analysis
The molecule consists of an isobutyl carbon skeleton where the carbonyl oxygen is replaced by sulfur (thioamide), and the six hydrogen atoms on the two methyl wings are replaced by deuterium.[1]
Key Structural Features:
-
Thioamide Moiety (
): Increases lipophilicity and alters hydrogen bonding capacity compared to amides. -
Deuterated Methyls (
): The primary site of modification. The C-D bond is shorter and stronger than the C-H bond, requiring significantly higher activation energy for cleavage by Cytochrome P450 enzymes.[1][2]
Figure 1: Structural connectivity of Isobutyrothioamide-d6 highlighting the deuterated wings.[1][3]
Physicochemical Data Table
Note: Data for the deuterated analog is extrapolated from the parent compound (CAS 13515-65-6) with mass adjustments.
| Property | Value (Parent) | Value (Deuterated - d6) | Relevance |
| Molecular Formula | Mass shift (+6 Da) for MS detection. | ||
| Molecular Weight | 103.19 g/mol | ~109.23 g/mol | Shift allows separation in Mass Spec. |
| Boiling Point | 147.4°C (760 mmHg) | ~146-148°C | Volatility remains similar; handle in fume hood. |
| Solubility | Alcohols, DMSO, Chloroform | Identical | Compatible with standard microsomal incubation media.[1] |
| pKa | ~13 (Amide proton) | ~13.1 | Slight secondary isotope effect on acidity. |
| LogP | 0.8 | ~0.78 | Lipophilicity is largely unchanged. |
Mechanism of Action: The Deuterium Switch[1]
The utility of Isobutyrothioamide-d6 relies on the Primary Kinetic Isotope Effect (KIE) . In metabolic pathways, Cytochrome P450 (CYP) enzymes typically attack electron-rich alkyl groups.[1]
-
The Pathway: CYP enzymes (specifically CYP2E1 or CYP2C19) attempt to hydroxylate the terminal methyl groups (
-oxidation). -
The Block: The C-D bond has a lower zero-point energy than the C-H bond.[2] Breaking it requires significantly more energy.
-
The Result:
-
Metabolic Shunting: If methyl oxidation is blocked, the enzyme may be forced to attack the methine proton or the sulfur atom (S-oxidation).
-
Increased Half-life: If methyl oxidation is the rate-determining step (RDS), the drug's clearance slows dramatically (
).
-
Figure 2: Metabolic switching mechanism. Deuteration blocks Pathway A, forcing the system into Pathway B.[1]
Synthesis & Manufacturing Protocol
Objective: Synthesize high-purity Isobutyrothioamide-d6 from Isobutyronitrile-d6 or Isobutyramide-d6. Standard: >98% Isotopic Enrichment.
Protocol: Thionation via Lawesson’s Reagent
This is the industry-standard method due to its mild conditions and high yield compared to
Reagents:
-
Substrate: Isobutyramide-d6 (derived from d6-isobutyryl chloride).
-
Reagent: Lawesson’s Reagent (LR).
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Isobutyramide-d6 (1.0 eq) in anhydrous toluene (0.2 M concentration).
-
Addition: Add Lawesson’s Reagent (0.6 eq). Note: 0.5 eq is theoretically sufficient, but a slight excess ensures conversion.
-
Reflux: Heat the mixture to 80-110°C. Monitor via TLC (stain with KMnO4; thioamides often appear as distinct yellow/UV-active spots).
-
Quench: Once the starting amide is consumed (typically 2-4 hours), cool to room temperature.
-
Workup:
-
Evaporate toluene under reduced pressure.
-
Directly load the residue onto a silica gel column.
-
Elute with Hexanes/Ethyl Acetate (gradient 90:10 to 70:30). Thioamides are less polar than their amide counterparts.
-
-
Validation: Verify structure via
-NMR (check for absence of methyl signals if fully deuterated) and MS (Target mass: ~109 Da).
Application Protocols in Drug Development[1][6][9]
Protocol A: Microsomal Stability Assay (Metabolic Soft-Spot Identification)
This assay determines if the methyl groups are the primary site of metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compounds: Isobutyrothioamide (Proteo) vs. Isobutyrothioamide-d6 (Deutero).
Procedure:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound (1 µM) at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: At t=0, 5, 15, 30, and 60 minutes, remove aliquots.
-
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and Intrinsic Clearance ( ).-
Interpretation: If
, the methyl group is the metabolic soft spot.[1]
-
Protocol B: LC-MS/MS Quantification (Internal Standard)
Because the d6-analog has a +6 Da mass shift and co-elutes with the analyte, it is the ideal Internal Standard (IS) for quantifying isobutyrothioamide in biological matrices.
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
MS Transitions (MRM):
-
Analyte (Proteo): 104.1
61.0 (Loss of )[1] -
IS (Deutero): 110.1
67.0 (Loss of - Note: Fragmentation patterns must be empirically verified as deuterium scrambling can occur in the collision cell.)
Safety & Handling (SDS Summary)
While valuable, thioamides possess specific hazards:
-
Goitrogenic Potential: Thioamides can inhibit thyroid peroxidase. Avoid chronic exposure.
-
Toxicity: Harmful if swallowed or absorbed through skin (H302, H312).[1][4]
-
Storage: Hygroscopic. Store at -20°C under nitrogen. Thioamides can hydrolyze to amides/acids upon prolonged exposure to moisture.
References
-
BenchChem. (2025).[2][5] Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from
-
National Institutes of Health (NIH). (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpropanethioamide. Retrieved from
-
Kaboudin, B. (2006).[6][7] Efficient Thioamide Synthesis from Nitriles using Lawesson's Reagent. Synthesis Journal. Retrieved from
-
PubChem. Compound Summary: 2-Methylpropanethioamide (CAS 13515-65-6).[8] Retrieved from [1]
Sources
- 1. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. 2-Methylpropanethioamide | C4H9NS | CID 10909507 - PubChem [pubchem.ncbi.nlm.nih.gov]
